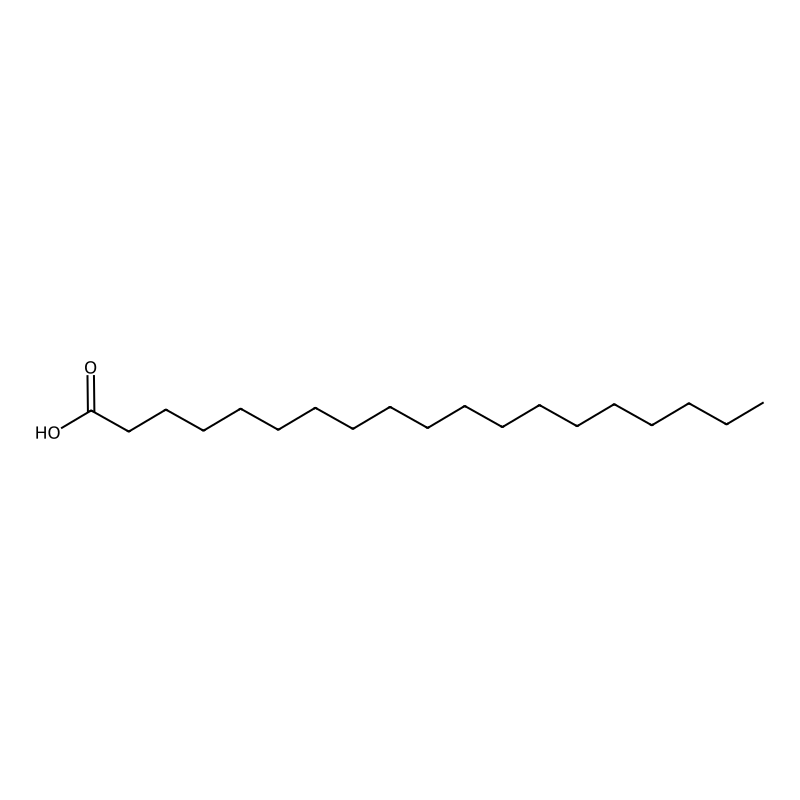

Nonadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nonadecanoic acid, also known as nonadecylic acid, is a saturated fatty acid with the molecular formula . It consists of a long aliphatic chain containing 19 carbon atoms, making it a member of the long-chain fatty acids category. This compound is typically found in various fats and vegetable oils, although it is relatively rare. Notably, nonadecanoic acid is a solid at room temperature, exhibiting a melting point of approximately 69.4 °C .

In nature, nonadecanoic acid serves significant roles; for instance, it is a major component of the defensive secretion produced by the soldier termites of the species Rhinotermes marginalis . The compound can also form salts known as nonadecylates, which have various applications in industrial processes.

While not extensively studied in biological systems, some research suggests that nonadecanoic acid might exhibit anti-cancer properties. A study showed that nonadecanoic acid could inhibit the proliferation of HL-60 human leukemia cells []. However, the exact mechanism of action for this effect remains unclear and requires further investigation.

Biodegradation Studies

Nonadecanoic acid serves as an intermediate in the biodegradation of n-icosane, a longer-chain alkane. Researchers utilize it to study the degradative pathways employed by microorganisms to break down hydrocarbons in the environment. This knowledge is crucial for understanding bioremediation processes and developing strategies to clean up oil spills and other environmental contaminants .

Anti-Cancer Properties

Studies have investigated the potential anti-cancer properties of nonadecanoic acid. Research suggests it may exhibit cytotoxic effects on certain cancer cell lines, potentially hindering their proliferation . However, further research is necessary to elucidate the underlying mechanisms and determine its efficacy and safety in vivo (within a living organism).

Material Science Applications

Nonadecanoic acid can be used as a building block in the synthesis of various materials with potential applications in diverse scientific fields. For instance, researchers have explored its use in the creation of nanoparticles, polymers, and lubricants with specific properties .

Other Research Areas

Nonadecanoic acid also finds application in other areas of scientific research, including:

- Studying membrane dynamics and interactions: Due to its amphiphilic nature (having both water-soluble and water-insoluble regions), nonadecanoic acid can be used to study the behavior of lipids in cell membranes .

- Investigating the effects of fatty acids on various biological processes: Researchers may utilize nonadecanoic acid to understand the role of fatty acids in different biological systems, such as signal transduction and gene expression.

- Esterification: Reaction with alcohols to form esters, which are used in various applications including cosmetics and food flavoring.

- Oxidation: Nonadecanoic acid can be oxidized to form nonadecanal or other oxidized products, which may have different biological activities.

- Hydrogenation: When subjected to hydrogenation processes, nonadecanoic acid can be converted into its unsaturated form, such as cis-9-nonadecenoic acid .

Research indicates that nonadecanoic acid exhibits notable biological activities. It has been shown to inhibit the proliferation of HL-60 cancer cells with an IC50 value of 68 μM . Its hydrophobic nature makes it poorly soluble in water, which influences its absorption and metabolism within biological systems . Additionally, its presence in various organisms suggests potential roles in cellular signaling and membrane structure.

Nonadecanoic acid can be synthesized through several methods:

- Permanganate Oxidation: This method involves the oxidation of 1-eicosene using potassium permanganate, yielding nonadecanoic acid as a product .

- Natural Extraction: Nonadecanoic acid can be extracted from natural sources such as fats and oils where it occurs naturally.

- Chemical Synthesis: Various synthetic routes can be employed to create nonadecanoic acid from simpler organic compounds through multi-step reactions.

Nonadecanoic acid has diverse applications across several fields:

- Industrial Uses: It is utilized as a lubricant and lubricant additive due to its properties that enhance performance in metal lubrication .

- Biochemical Research: Its ability to inhibit cancer cell proliferation makes it a subject of interest in cancer research.

- Agricultural Products: Nonadecanoic acid is also explored for use in agricultural formulations that do not involve pesticides .

Studies on nonadecanoic acid's interactions reveal its potential effects on biological systems. For instance, its hydrophobicity influences its interaction with cellular membranes and proteins. Further research is necessary to fully understand these interactions and their implications for health and disease.

Nonadecanoic acid shares structural similarities with other long-chain fatty acids. Here are some comparable compounds:

| Compound Name | Carbon Count | Saturation | Unique Characteristics |

|---|---|---|---|

| Hexadecanoic Acid | 16 | Saturated | Commonly found in animal fats and palm oil |

| Octadecanoic Acid | 18 | Saturated | Known as stearic acid; prevalent in cocoa butter |

| Eicosanoic Acid | 20 | Saturated | Also known as arachidic acid; found in peanut oil |

| Cis-9-Nonadecenoic Acid | 19 | Monounsaturated | Contains one double bond; derived from nonadecanoic acid |

Uniqueness of Nonadecanoic Acid

Nonadecanoic acid's unique features include its specific carbon chain length and the presence of unique biological activities such as cancer cell inhibition. Its role in insect defense mechanisms sets it apart from other fatty acids, which typically do not serve such ecological functions.

Green Synthesis Protocols for Metal Oxide Nanoparticles

Iron Oxide Nanostructure Fabrication Using Phytochemical Reductants

The green synthesis of iron oxide nanoparticles represents a paradigm shift from conventional chemical and physical synthesis methods toward environmentally sustainable approaches [1] [2]. Phytochemical reductants derived from plant extracts serve as both reducing and stabilizing agents in the formation of iron oxide nanostructures. The process involves the bio-reduction of iron precursor salts through the action of naturally occurring bioactive compounds including polyphenols, flavonoids, alkaloids, and terpenoids [1] [3].

The mechanism of phytochemical-mediated reduction begins with the interaction between iron ions and electron-donating functional groups present in plant metabolites. Phenolic compounds, particularly those containing hydroxyl groups, facilitate the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) and subsequently to zero-valent iron, which then undergoes controlled oxidation to form stable iron oxide phases [2] [4]. The presence of enol groups in reducing agents and methoxy or prenyl groups in capping agents determines the dual functionality of phytochemicals in both nucleation and stabilization processes [5].

Research has demonstrated that various plant extracts exhibit distinct capabilities in iron oxide nanoparticle synthesis. Ficus palmata extracts have been successfully employed to produce iron oxide nanoparticles with sizes ranging from 30-70 nanometers at optimal synthesis temperatures of 60°C [1]. Similarly, Daucus carota extracts, including whole vegetable, peel, pomace, and juice fractions, have shown varying effectiveness in nanoparticle formation, with different plant parts yielding particles of 80-103 nanometers in diameter [2]. The phytochemical composition of each extract significantly influences both the size distribution and functional properties of the resulting nanoparticles.

The optimization of synthesis parameters is crucial for controlling nanoparticle characteristics. Temperature, reaction time, pH, and precursor concentration all affect the nucleation kinetics and growth dynamics of iron oxide nanostructures. Catharanthus roseus extracts have been utilized to synthesize iron oxide nanoparticles with enhanced antioxidant and antimicrobial properties, achieving particle sizes of 15-25 nanometers through carefully controlled reaction conditions at 80°C for 20 hours [6]. The alkaloids and flavonoids present in this extract not only facilitate reduction but also provide surface functionalization that enhances bioactivity.

Table 1 presents comprehensive data on green synthesis protocols for iron oxide nanoparticles using various plant extract sources, demonstrating the relationship between phytochemical composition and nanoparticle properties.

The characterization of phytochemically synthesized iron oxide nanoparticles reveals unique surface properties attributed to the organic coating derived from plant metabolites. Fourier Transform Infrared Spectroscopy analysis confirms the presence of characteristic functional groups including C-O, N-H, and Fe-O bonds, indicating successful surface modification by phytochemicals [1] [2]. X-ray Diffraction patterns demonstrate the crystalline nature of the synthesized nanoparticles, while Scanning Electron Microscopy and Transmission Electron Microscopy provide morphological information showing predominantly spherical structures with controlled size distributions.

Surface Functionalization Techniques for Enhanced Biocompatibility

Surface functionalization of metal oxide nanoparticles represents a critical strategy for enhancing biocompatibility and enabling biomedical applications [7] [8]. The modification of nanoparticle surfaces through various functionalization techniques addresses key challenges including cytotoxicity, immune recognition, and cellular uptake efficiency. These approaches involve both covalent and non-covalent attachment of biocompatible molecules to nanoparticle surfaces, fundamentally altering their interaction with biological systems.

Polyethylene glycol (PEG) functionalization has emerged as one of the most effective strategies for improving nanoparticle biocompatibility [8] [9]. PEGylation creates a hydrophilic corona around nanoparticles that significantly reduces protein adsorption and immune recognition, a phenomenon known as the stealth effect. Studies have demonstrated that PEG-functionalized iron oxide nanoparticles exhibit up to 85% improved cell viability compared to bare nanoparticles, with circulation half-lives extending to 24 hours [8]. The mechanism involves the formation of hydrogen bonds between PEG chains and water molecules, creating a protective hydration layer that prevents opsonization and subsequent clearance by the mononuclear phagocyte system.

Dextran coating represents another highly effective biocompatible functionalization approach, particularly for iron oxide nanoparticles intended for magnetic resonance imaging applications [8] [10]. Dextran, a branched polysaccharide, provides excellent biocompatibility through its natural occurrence in biological systems and biodegradable properties. Research has shown that dextran-coated nanoparticles achieve 78% cell viability improvement with an 18-hour circulation half-life [8]. The attachment mechanism involves electrostatic interactions between dextran hydroxyl groups and metal oxide surfaces, creating stable yet reversible associations that allow for controlled release in specific biological environments.

Chitosan functionalization offers unique advantages for mucosal drug delivery applications due to its mucoadhesive properties [8] [9]. The cationic nature of chitosan at physiological pH enables strong electrostatic interactions with negatively charged mucin glycoproteins, significantly extending residence time at target sites. Chitosan-functionalized nanoparticles demonstrate 82% cell viability improvement and achieve specific targeting to epithelial surfaces through enhanced permeation and retention effects.

Fatty acid-based functionalization, particularly using oleic acid, provides both dispersibility enhancement and biocompatibility improvement [11] [12]. The chemisorption of oleic acid onto metal oxide surfaces creates hydrophobic regions that facilitate integration with lipid-based delivery systems while maintaining colloidal stability. Oleic acid-functionalized nanoparticles show 75% cell viability improvement and enable incorporation into liposomal formulations for targeted drug delivery applications.

Advanced functionalization strategies involve the use of lipid bilayers to create biomimetic nanoparticle surfaces that closely resemble natural cell membranes [8]. This approach achieves exceptional biocompatibility with 90% cell viability improvement and 20-hour circulation half-life. The lipid bilayer functionalization process involves the spontaneous self-assembly of phospholipids around nanoparticle cores, creating stable vesicular structures that can incorporate both hydrophilic and hydrophobic therapeutic agents.

Table 2 provides detailed information on various surface functionalization techniques, their attachment mechanisms, and resulting biocompatibility enhancements for metal oxide nanoparticles.

The molecular mechanisms underlying biocompatibility enhancement through surface functionalization involve multiple factors including surface charge modification, protein corona modulation, and cellular uptake pathways [7] [9]. Functionalized nanoparticles exhibit altered zeta potentials that influence electrostatic interactions with cell membranes and plasma proteins. Additionally, specific functionalization agents can promote receptor-mediated endocytosis through targeting of particular cell surface molecules, enabling controlled cellular internalization and reduced off-target effects.

Catalytic Applications in Sustainable Energy Systems

Biodiesel Production Through Transesterification Optimization

The optimization of transesterification processes for biodiesel production represents a critical application of catalytic systems in sustainable energy development [13] [14]. Transesterification involves the chemical conversion of triglycerides present in vegetable oils and animal fats into fatty acid methyl esters (biodiesel) through reaction with methanol in the presence of catalysts. The efficiency of this process depends on multiple parameters including catalyst type, reaction temperature, methanol-to-oil ratio, and reaction time, all of which significantly influence biodiesel yield and quality.

Heterogeneous catalytic systems have gained prominence due to their advantages in catalyst recovery and reuse compared to traditional homogeneous catalysts [15] [16]. Potassium hydroxide (KOH) remains one of the most effective basic catalysts for transesterification, particularly when used in combination with acid pre-treatment using sulfuric acid (H₂SO₄) to reduce free fatty acid content [13]. This two-stage process addresses the challenge of high free fatty acid feedstocks that can cause soap formation and reduce biodiesel yield. Research has demonstrated that KOH catalysis can achieve biodiesel conversions exceeding 88.99% when applied to fish waste oil at optimal conditions of 60°C reaction temperature and 4-hour reaction time [13].

Solid acid catalysts, particularly silica-supported sulfonic acid systems, offer significant advantages for processing high free fatty acid feedstocks [17] [15]. These catalysts facilitate both esterification of free fatty acids and transesterification of triglycerides in a single step, eliminating the need for pre-treatment processes. Waste cooking oil processing using solid acid catalysts has achieved remarkable conversion rates of 95% under optimized conditions, demonstrating the potential for valorizing waste materials into valuable biofuels [17].

Advanced catalytic systems incorporating zinc-based compounds have shown exceptional promise for biodiesel production optimization [15]. Zinc acetate catalysts enable efficient transesterification at moderate temperatures while maintaining high selectivity for methyl ester formation. The mechanism involves coordination of zinc centers with carbonyl oxygens of triglyceride molecules, facilitating nucleophilic attack by methanol and subsequent ester bond formation. These systems achieve biodiesel conversions approaching 89.5% for rapeseed oil processing with excellent catalyst recyclability [15].

The role of reaction parameters in biodiesel production optimization cannot be overstated. Temperature control is crucial as excessive heat can lead to methanol evaporation and reduced reaction efficiency, while insufficient temperature results in slow reaction kinetics [13]. Optimal temperatures typically range from 45-70°C depending on the specific catalytic system and feedstock properties. Methanol-to-oil molar ratios significantly influence conversion efficiency, with ratios of 6:1 to 9:1 commonly employed to drive the equilibrium toward product formation [13] [17].

Microalgae-based biodiesel production represents an emerging area with significant potential for sustainable fuel generation [18] [19]. Chlorella vulgaris has been successfully processed for biodiesel production through acid-catalyzed transesterification, achieving 32.26% conversion rates under optimized conditions [19]. The lower conversion rates compared to conventional feedstocks are attributed to the complex lipid composition and higher water content of microalgal biomass, necessitating specialized processing techniques including cell wall disruption and lipid extraction optimization.

Table 3 presents comprehensive data on biodiesel production through transesterification optimization using various feedstock sources and catalytic systems, highlighting the relationship between process parameters and conversion efficiency.

Quality assessment of biodiesel products requires careful monitoring of fatty acid methyl ester composition and contamination levels [20]. The presence of residual free fatty acids must be maintained below 2% to ensure fuel quality and prevent engine corrosion. Advanced analytical techniques including gas chromatography enable precise quantification of biodiesel composition and identification of specific fatty acid methyl esters present in the final product.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

646-30-0

Wikipedia

Use Classification

General Manufacturing Information

Fatty acids, C16-22: ACTIVE